![molecular formula C30H23NO B289778 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one](/img/structure/B289778.png)
11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one, also known as MPAO, is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. This compound has a unique structure that makes it an interesting target for investigation.
Mechanism of Action
The mechanism of action of 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This inhibition may lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one has been shown to have a variety of biochemical and physiological effects in laboratory experiments. These effects include the inhibition of certain enzymes, the modulation of neurotransmitter levels, and the induction of apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one in laboratory experiments is its unique structure, which makes it an interesting target for investigation. However, there are also some limitations to using 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one in laboratory experiments, including its relatively low solubility in water and its potential toxicity.
Future Directions
There are many potential future directions for research on 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one. One possible direction is the investigation of its potential as a drug lead compound for the treatment of various diseases. Another possible direction is the development of new synthetic methods for the production of 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one and related compounds. Additionally, 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one could be studied for its potential applications in the field of materials science, where it may have applications in the development of organic semiconductors.
In conclusion, 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one is a heterocyclic compound that has been synthesized and studied for its potential applications in scientific research. It has been investigated for its potential as a drug lead compound and for its potential applications in the field of materials science. Its mechanism of action is not fully understood, but it has been shown to have a variety of biochemical and physiological effects in laboratory experiments. There are many potential future directions for research on 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one, including its potential as a drug lead compound and its applications in materials science.
Synthesis Methods
The synthesis of 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one involves a multi-step process that includes the reaction of 2-aminopyridine with benzaldehyde, followed by the reaction of the resulting Schiff base with acetophenone. The final product is obtained through a cyclization reaction.
Scientific Research Applications
11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one has been studied for its potential applications in a variety of scientific research areas. One of the main areas of interest is in the field of medicinal chemistry, where 11-methyl-7,8,10-triphenyl-6H-pyrido[1,2-a]azocin-6-one has been investigated for its potential as a drug lead compound. It has also been studied for its potential applications in the field of materials science, where it has been investigated for its use in the development of organic semiconductors.
properties
Molecular Formula |
C30H23NO |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
(7E,9Z,11Z)-11-methyl-7,8,10-triphenylpyrido[1,2-a]azocin-6-one |
InChI |
InChI=1S/C30H23NO/c1-22-26(23-13-5-2-6-14-23)21-27(24-15-7-3-8-16-24)29(25-17-9-4-10-18-25)30(32)31-20-12-11-19-28(22)31/h2-21H,1H3/b26-21+,28-22-,29-27+ |
InChI Key |
OYIBZMMAMSJJSJ-YNLDKJISSA-N |
Isomeric SMILES |
C/C/1=C/2\C=CC=CN2C(=O)/C(=C(/C=C1/C3=CC=CC=C3)/C4=CC=CC=C4)/C5=CC=CC=C5 |
SMILES |
CC1=C2C=CC=CN2C(=O)C(=C(C=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=C2C=CC=CN2C(=O)C(=C(C=C1C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)

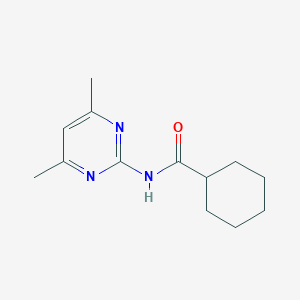
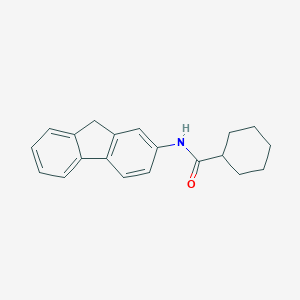

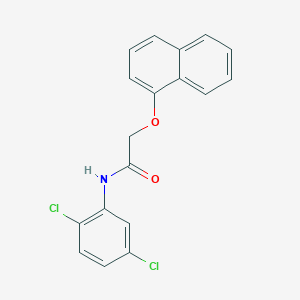
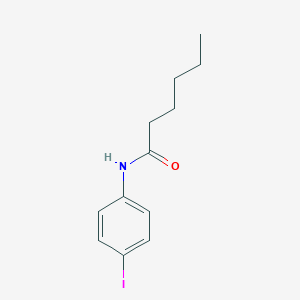
![N-[4-(diethylamino)phenyl]-3-phenylpropanamide](/img/structure/B289709.png)

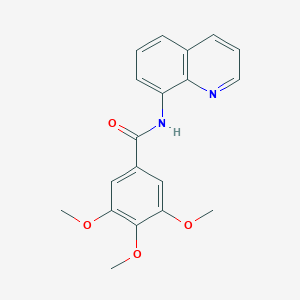


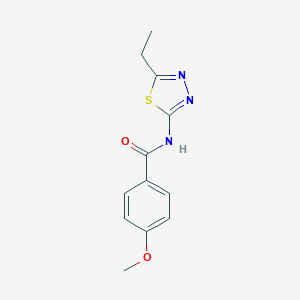
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-4-nitrobenzamide](/img/structure/B289719.png)